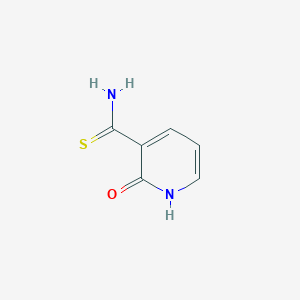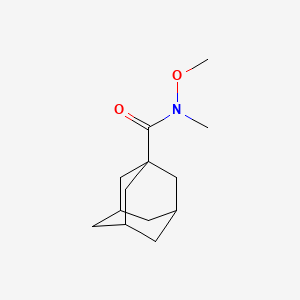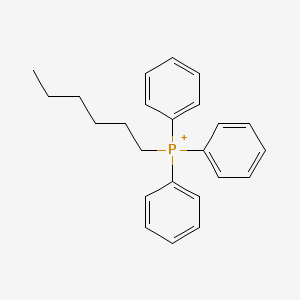
Hexyltriphenylphosphonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyltriphenylphosphonium bromide is an organic compound with the chemical formula C24H28P . It is commonly encountered as its bromide salt, This compound bromide . This compound is characterized by a phosphonium cation bonded to a hexyl group and three phenyl groups. It is a white crystalline solid that is soluble in water and methanol .
Preparation Methods
Hexyltriphenylphosphonium bromide bromide can be synthesized through the reaction of triphenylphosphine with 1-bromohexane . The reaction typically occurs in an inert atmosphere at room temperature. The general reaction is as follows:
P(C6H5)3+C6H13Br→P(C6H5)3C6H13Br
Chemical Reactions Analysis
Hexyltriphenylphosphonium bromide bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphonium cation can undergo redox reactions, although these are less common.
Catalytic Reactions: It is used as a catalyst in organic synthesis, particularly in the Wittig reaction for the synthesis of alkenes
Scientific Research Applications
Hexyltriphenylphosphonium bromide bromide has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including the synthesis of phenolic compounds and the Wittig reaction
Biology: It is employed in the study of mitochondrial function due to its ability to target mitochondria.
Industry: It is used in the synthesis of dyes and other organic intermediates.
Mechanism of Action
The mechanism of action of Hexyltriphenylphosphonium bromide bromide primarily involves its ability to target mitochondria. The triphenylphosphonium cation is lipophilic and can easily cross cell membranes, accumulating in the mitochondria. This property makes it useful for delivering drugs or other molecules to the mitochondria. Additionally, it can disrupt mitochondrial function by damaging the mitochondrial membrane and inhibiting respiration .
Comparison with Similar Compounds
Hexyltriphenylphosphonium bromide bromide can be compared with other triphenylphosphonium salts, such as:
- Methyltriphenylphosphonium bromide
- Ethyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
These compounds share similar structures but differ in the length of the alkyl chain attached to the phosphonium cation. This compound bromide is unique due to its longer hexyl chain, which can influence its solubility and reactivity .
Properties
Molecular Formula |
C24H28P+ |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
hexyl(triphenyl)phosphanium |
InChI |
InChI=1S/C24H28P/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24/h5-13,15-20H,2-4,14,21H2,1H3/q+1 |
InChI Key |
CBPVAIUOSQZRCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


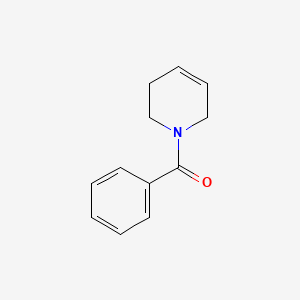
![Ethyl 8,8-difluoro-2-azaspiro[4.5]decane-3-carboxylate](/img/structure/B8727537.png)
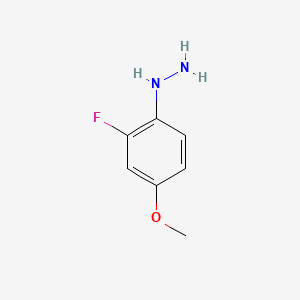

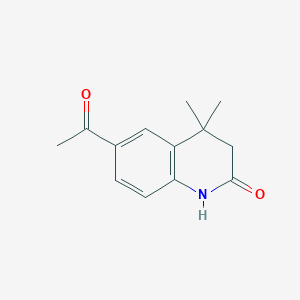
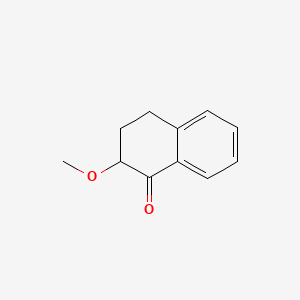
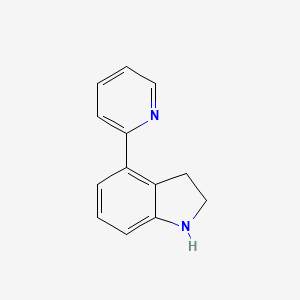
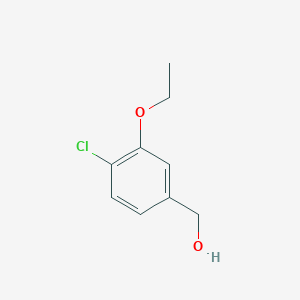
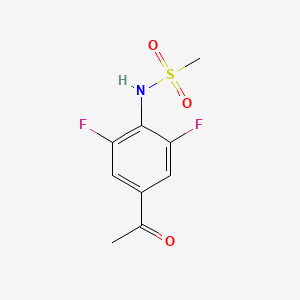
![Methyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B8727583.png)
![1-(7-Chloro-2-(4-fluorophenyl)pyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B8727595.png)
![7-[(2-bromoallyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B8727606.png)
